N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties .
Mechanism of Action
Target of action
Compounds containing a thiazole ring, such as “N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide”, have been found to exhibit a wide range of biological activities . For example, some thiazole derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Mode of action
Thiazole derivatives often interact with their targets through the nitrogen and sulfur atoms in the thiazole ring . These interactions can lead to changes in the activity of the target, such as inhibition of an enzyme.
Biochemical pathways
Without specific information on “N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide”, it’s difficult to say which biochemical pathways it might affect. If it acts similarly to other thiazole derivatives, it could potentially affect pathways involving inflammation and pain perception .
Result of action
If it acts like other thiazole derivatives, it might reduce inflammation and pain by inhibiting COX-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with benzohydrazides. One common method involves the reaction of 2-amino-4-methoxybenzothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups .
Scientific Research Applications
N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its anti-inflammatory and anticancer activities, it is studied for potential therapeutic applications in treating inflammatory diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
- 2-(benzo[d]thiazol-2-yl)phenol
Uniqueness
N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is unique due to the presence of the methoxy group at the fourth position of the benzothiazole ring. This structural feature enhances its biological activity and selectivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-8-5-9-12-13(11)16-15(21-12)18-17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPACIPBTCGAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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